Methyl 3-(tert-butoxy)-2-{[(tert-butoxy)carbonyl]amino}propanoate
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Overview
Description
Methyl 3-(tert-butoxy)-2-{[(tert-butoxy)carbonyl]amino}propanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of tert-butoxy and tert-butoxycarbonyl groups. This compound is often used in organic synthesis due to its stability and reactivity, making it a valuable intermediate in the preparation of various chemical products.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-(tert-butoxy)-2-{[(tert-butoxy)carbonyl]amino}propanoate typically involves the reaction of tert-butyl alcohol with di-tert-butyl dicarbonate in the presence of a base, followed by esterification with methyl 3-aminopropanoate. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like 4-dimethylaminopyridine to enhance the reaction rate and yield .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved reaction control, higher efficiency, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(tert-butoxy)-2-{[(tert-butoxy)carbonyl]amino}propanoate undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the tert-butoxycarbonyl group is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: tert-butyl hydroperoxide, Bu4NI-catalyzed conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Oxidation: Tert-butyl peresters.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(tert-butoxy)-2-{[(tert-butoxy)carbonyl]amino}propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Medicine: It serves as a precursor in the development of drug candidates and bioactive compounds.
Mechanism of Action
The mechanism of action of methyl 3-(tert-butoxy)-2-{[(tert-butoxy)carbonyl]amino}propanoate involves its reactivity towards nucleophiles and electrophiles. The tert-butoxycarbonyl group acts as a protecting group for amino functionalities, preventing unwanted side reactions during synthesis. The compound can undergo deprotection under acidic conditions, releasing the free amine and enabling further chemical transformations .
Comparison with Similar Compounds
- Methyl 3-(tert-butoxycarbonyl)amino-3-(4-methoxyphenyl)propanoate .
- Methyl 3-(tert-butoxycarbonyl)amino-3-(4-chlorophenyl)propanoate .
Comparison: Methyl 3-(tert-butoxy)-2-{[(tert-butoxy)carbonyl]amino}propanoate is unique due to the presence of both tert-butoxy and tert-butoxycarbonyl groups, which provide enhanced stability and reactivity. Compared to similar compounds, it offers greater versatility in synthetic applications and improved protection for amino groups during peptide synthesis .
Properties
Molecular Formula |
C13H25NO5 |
---|---|
Molecular Weight |
275.34 g/mol |
IUPAC Name |
methyl 3-[(2-methylpropan-2-yl)oxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C13H25NO5/c1-12(2,3)18-8-9(10(15)17-7)14-11(16)19-13(4,5)6/h9H,8H2,1-7H3,(H,14,16) |
InChI Key |
BVZNGDRSVMZTHF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OCC(C(=O)OC)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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